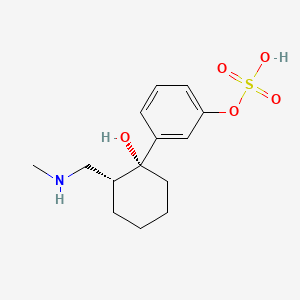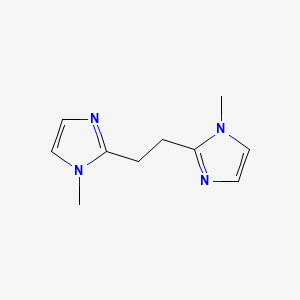
rac N,O-Didesmethyl Tramadol O-Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac N,O-Didesmethyl Tramadol O-Sulfate: is a derivative of tramadol, a centrally acting analgesic used for the treatment of moderate to severe pain. This compound is a metabolite of tramadol, formed through the removal of methyl groups from the nitrogen and oxygen atoms, followed by sulfation. It is of interest in pharmacological studies due to its potential effects and interactions within the body.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac N,O-Didesmethyl Tramadol O-Sulfate typically involves the following steps:
Demethylation: Tramadol undergoes N-demethylation and O-demethylation to form N,O-Didesmethyl Tramadol.
Sulfation: The resulting N,O-Didesmethyl Tramadol is then subjected to sulfation using a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: rac N,O-Didesmethyl Tramadol O-Sulfate can undergo oxidation reactions, potentially forming various oxidized metabolites.
Reduction: Reduction reactions may convert it back to its parent compound or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but may involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Oxidized metabolites with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound, potentially reverting to tramadol or its intermediates.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
rac N,O-Didesmethyl Tramadol O-Sulfate is used in various scientific research applications, including:
Pharmacological Studies: To understand the metabolism and pharmacokinetics of tramadol and its metabolites.
Analytical Chemistry: As a reference standard in the development of analytical methods for detecting tramadol and its metabolites in biological samples.
Medical Research: Investigating its potential effects and interactions in the body, particularly in pain management and opioid receptor studies.
Toxicology: Studying the toxicity and safety profile of tramadol and its metabolites.
作用机制
The mechanism of action of rac N,O-Didesmethyl Tramadol O-Sulfate involves its interaction with opioid receptors and inhibition of monoamine reuptake. It acts as an agonist at the μ-opioid receptor, contributing to its analgesic effects. Additionally, it inhibits the reuptake of serotonin and norepinephrine, enhancing its pain-relieving properties. The compound’s effects are mediated through these molecular targets and pathways, influencing pain perception and modulation.
相似化合物的比较
Tramadol: The parent compound, used widely as an analgesic.
O-Desmethyl Tramadol: A primary active metabolite of tramadol with potent analgesic effects.
N-Desmethyl Tramadol: Another metabolite with distinct pharmacological properties.
Uniqueness: rac N,O-Didesmethyl Tramadol O-Sulfate is unique due to its dual demethylation and sulfation, which may result in different pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other metabolites. This uniqueness makes it valuable for specific research applications and understanding the comprehensive metabolism of tramadol.
属性
IUPAC Name |
[3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-15-10-12-5-2-3-8-14(12,16)11-6-4-7-13(9-11)20-21(17,18)19/h4,6-7,9,12,15-16H,2-3,5,8,10H2,1H3,(H,17,18,19)/t12-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQONCZEGSVIZ-OCCSQVGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OS(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OS(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747621 |
Source


|
| Record name | 3-{(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480452-78-6 |
Source


|
| Record name | 3-{(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI)](/img/new.no-structure.jpg)
![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)

![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)




![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)

